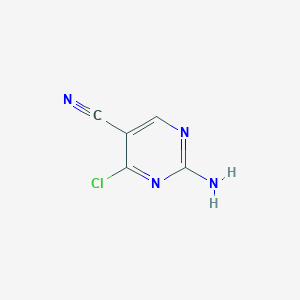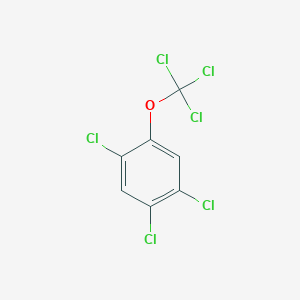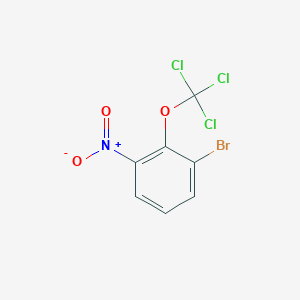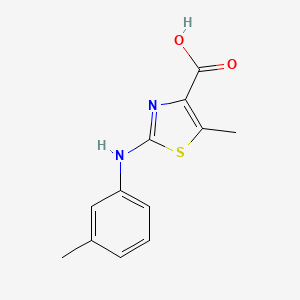
2-Amino-4-chloropyrimidine-5-carbonitrile
Übersicht
Beschreibung
2-Amino-4-chloropyrimidine-5-carbonitrile is a white to yellow to brown solid . It is an important raw material and intermediate used in organic synthesis, pharmaceuticals, agrochemicals, and dyestuff fields . It is a potential substituent in the synthesis of anti-anxiety, anti-depressant, and anti-psychotic agents .
Synthesis Analysis
The synthesis of 2-Amino-4-chloropyrimidine-5-carbonitrile involves several steps. It has been used as a substrate in a palladium-catalyzed cyanation with zinc (II) cyanide . Treatment with phosphorus oxychloride and N,N-dimethylaniline yields the 4-chloropyrimidine derivative, which can react with various arylthiols, arylamines, and 1-substituted piperazines to yield the respective derivatives .Molecular Structure Analysis
The molecular structure of 2-Amino-4-chloropyrimidine-5-carbonitrile is represented by the linear formula C5H3ClN4 . Its molecular weight is 154.56 . The InChI code for this compound is 1S/C5H3ClN4/c6-4-3 (1-7)2-9-5 (8)10-4/h2H, (H2,8,9,10) .Physical And Chemical Properties Analysis
2-Amino-4-chloropyrimidine-5-carbonitrile is a solid at room temperature . It has a boiling point of 430.6°C at 760 mmHg . It should be stored at -20°C, sealed away from moisture and light .Wissenschaftliche Forschungsanwendungen
Spectroscopic Analysis and Molecular Structure
A comprehensive study on the molecular structure of 4-Amino-2-chloropyrimidine-5-carbonitrile (ACPC) utilized Raman and infrared spectra to analyze the solid phase of ACPC. The study employed B3LYP and Moller–Plesset second perturbation (MP2) methods for structural and vibrational predictions. It identified two tautomers of ACPC, the amino and imino forms, and concluded that the amino tautomer, particularly one of its conformers, is the most stable. This research highlights the compound's structural and vibrational characteristics, demonstrating the importance of vibrational spectroscopy in studying molecular structure and its sensitivity to changes in molecular geometry (Abuelela et al., 2016).
Synthesis of Pyrazolo[3,4-d]pyrimidine Derivatives and Antibacterial Activity
The compound served as a precursor in a novel and efficient synthesis process of pyrazolo[3,4-d]pyrimidine derivatives. The synthesis was achieved through a one-pot, three-component reaction, highlighting an environmentally friendly and solvent-free approach. These derivatives were then evaluated for their antibacterial activity, demonstrating the compound's significance in creating new molecules with potential biological applications (Rostamizadeh et al., 2013).
Anticancer Applications
A study reported the synthesis of thiadiazolo[3,2-α]pyrimidine-6-carbonitrile derivatives using an environmentally friendly, ultrasound-promoted one-pot synthesis method. The in-vitro anticancer activities of these compounds were evaluated against various human tumor cell lines, and specific derivatives demonstrated significant inhibitory effects. The research underscores the potential of 2-Amino-4-chloropyrimidine-5-carbonitrile derivatives as anticancer agents and the effectiveness of ultrasound-promoted synthesis (Tiwari et al., 2016).
Safety And Hazards
Eigenschaften
IUPAC Name |
2-amino-4-chloropyrimidine-5-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3ClN4/c6-4-3(1-7)2-9-5(8)10-4/h2H,(H2,8,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UPUMETVQYQSNGW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=NC(=N1)N)Cl)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3ClN4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60857092 | |
| Record name | 2-Amino-4-chloropyrimidine-5-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60857092 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
154.56 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Amino-4-chloropyrimidine-5-carbonitrile | |
CAS RN |
1393179-35-5 | |
| Record name | 2-Amino-4-chloropyrimidine-5-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60857092 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.












![Ethyl 7-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B1403871.png)

